[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanol
Description
[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanol: is a chemical compound with the molecular formula C8H12N2O It features a cyclopropylmethyl group attached to a pyrazole ring, which is further connected to a methanol group
Properties
IUPAC Name |
[1-(cyclopropylmethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-6-8-3-9-10(5-8)4-7-1-2-7/h3,5,7,11H,1-2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWROXBUWZZZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanol typically involves the reaction of cyclopropylmethyl bromide with 4-hydroxymethyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
Building Block for Synthesis
- [1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanol serves as a crucial building block in organic synthesis. Its structure allows for the generation of diverse chemical libraries, which are essential in drug discovery and material science.
Biology
Biochemical Studies
- The compound is utilized in biological research to study enzyme interactions and receptor binding. Its structural characteristics facilitate the exploration of molecular mechanisms underlying various biological processes.
Medicine
Therapeutic Potential
- Preliminary studies suggest that this compound may have therapeutic applications, particularly in treating diseases such as cancer and inflammation. It has been shown to exhibit anticancer properties by inhibiting specific cell cycle regulators like cyclin-dependent kinases (CDKs) .
In Vitro Studies
In vitro experiments have demonstrated the compound's efficacy against various cancer cell lines. For example:
- Glioma Cells : The compound exhibited significant inhibition of cell proliferation with IC50 values indicating effective concentrations required for 50% inhibition. The mechanism involved apoptosis induction through mitochondrial dysfunction and caspase activation.
Combination Therapies
A notable case study investigated the use of this compound in combination with traditional chemotherapeutics for treating resistant cancer types. Results indicated enhanced efficacy, suggesting a synergistic effect that warrants further investigation.
Material Science
Development of New Materials
- The unique properties of this compound allow its use in developing advanced materials, including polymers and coatings that require enhanced performance and durability.
Catalysis
Catalytic Applications
- The compound may also serve as a catalyst in various chemical reactions, contributing to more efficient synthesis processes in industrial settings.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of [1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes .
Comparison with Similar Compounds
[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanol: can be compared with other similar compounds, such as:
1-(cyclopropylmethyl)-1H-pyrazole: Lacks the hydroxyl group, which affects its reactivity and biological activity.
1-(cyclopropylmethyl)-1H-pyrazol-4-ylamine: Contains an amine group instead of a hydroxyl group, leading to different chemical and biological properties.
1-(cyclopropylmethyl)-1H-pyrazol-4-ylmethanone:
These comparisons highlight the uniqueness of This compound
Biological Activity
[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their ability to interact with various biological targets, making them valuable in drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a cyclopropylmethyl group attached to a pyrazole ring, which is further hydroxymethylated at the 4-position. The unique structural features contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, including those related to inflammatory responses and cell proliferation.
- Receptor Modulation : It has been suggested that it could modulate receptor activity, influencing pathways associated with cancer and other diseases.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study by Selvam et al. demonstrated that compounds similar to this compound showed promising results against various bacterial strains such as E. coli and Staphylococcus aureus .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. In vitro studies have shown that compounds within this class can inhibit pro-inflammatory cytokines like TNF-α and IL-6 . This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
The anticancer properties of pyrazoles have been widely studied. Research has indicated that this compound may inhibit tumor growth by interfering with cell signaling pathways critical for cancer progression . A notable study found that similar compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells.
Study on Antimicrobial Efficacy
In a comparative study, a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial efficacy. Among these, compounds with structural similarities to this compound demonstrated effective inhibition against Candida albicans and Staphylococcus aureus, highlighting the potential of this compound as a lead for developing new antimicrobial agents .
Evaluation of Anti-inflammatory Activity
A recent investigation into the anti-inflammatory effects of pyrazole derivatives revealed that compounds with similar structural motifs significantly reduced inflammation in animal models. The study measured cytokine levels before and after treatment, showing marked reductions in TNF-α and IL-6 levels, indicating a strong anti-inflammatory response .
Data Table: Biological Activities of Pyrazole Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
